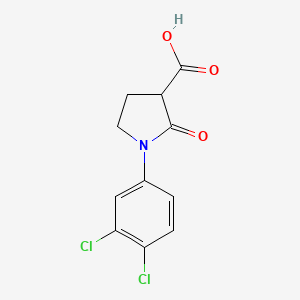

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group, making it an interesting subject for chemical and pharmaceutical research.

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichlorophenylamine and a suitable pyrrolidine derivative.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base and a suitable solvent such as ethanol or methanol.

Industrial Production: On an industrial scale, the synthesis may involve more efficient catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are usually carried out under controlled temperatures and pressures to ensure specificity and yield.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₉Cl₂NO₃

- CAS Number : 61832-92-6

- Molecular Weight : 274.1 g/mol

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid as an antimicrobial agent. The compound has been evaluated for its effectiveness against various multidrug-resistant pathogens. Research indicates that derivatives of this compound exhibit structure-dependent antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains.

Case Study : A study published in 2023 demonstrated that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited significant antimicrobial properties against resistant strains, suggesting that similar compounds could be developed for therapeutic use against infections caused by resistant bacteria and fungi .

Anticancer Properties

The anticancer potential of this compound has also been investigated. It has been shown to induce cytotoxic effects in various cancer cell lines, including lung cancer cells (A549). The mechanism appears to involve apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic.

Data Table: Anticancer Activity of this compound Derivatives

| Compound Variant | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Variant A | A549 | 15 | Apoptosis |

| Variant B | HeLa | 20 | Cell Cycle Arrest |

| Variant C | MCF7 | 10 | Apoptosis |

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that may possess enhanced biological activities or novel properties.

Development of Protein Degraders

In the realm of drug discovery, this compound is being explored as a component in the design of protein degraders. These molecules are engineered to selectively target and degrade specific proteins within cells, offering a new strategy for treating diseases caused by dysfunctional proteins.

Case Study : The use of this compound in synthesizing protein degraders has shown promise in preclinical models for diseases such as cancer and neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 3,4-dichlorophenylhydrazine hydrochloride and 3,4-dichlorophenyl isocyanate share structural similarities.

Biologische Aktivität

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS 61832-92-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₁₁H₉Cl₂NO₃

- Molecular Weight : 252.10 g/mol

- CAS Number : 61832-92-6

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer and antimicrobial properties.

1. Anticancer Activity

Several studies have explored the anticancer potential of derivatives related to this compound. For instance, a study on similar oxopyrrolidine derivatives showed promising results against A549 human lung adenocarcinoma cells. The incorporation of specific substituents like the dichloro group significantly enhanced the anticancer activity:

| Compound | Viability Reduction (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Compound A (no Cl) | 63.4 | <0.05 |

| Compound B (3,5-dichloro) | 21.2 | <0.001 |

| Compound C (ester form) | 71.3 | - |

These results indicate that the presence of chlorine atoms on the phenyl ring can substantially increase cytotoxicity against cancer cells .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against Gram-positive bacteria and drug-resistant fungi. However, initial screenings indicated that some derivatives exhibited minimal antibacterial and antifungal activity (MIC > 128 µg/mL). The structure-dependent nature of these compounds suggests that modifications could lead to enhanced efficacy .

Case Studies

- Anticancer Study : In vitro studies demonstrated that modifying the phenyl ring with halogen substituents improved anticancer activity significantly. For example, a compound with a dichloro substitution reduced A549 cell viability to as low as 21.2% compared to untreated controls .

- Antimicrobial Screening : A screening assay for various derivatives revealed that while some compounds showed no significant antibacterial effects, others demonstrated potential against specific pathogens when modified appropriately .

The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary hypotheses suggest that it may interfere with cellular processes involved in proliferation and survival in cancer cells or disrupt bacterial cell wall synthesis in microbial targets.

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c12-8-2-1-6(5-9(8)13)14-4-3-7(10(14)15)11(16)17/h1-2,5,7H,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCXVOTUVYLHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479297 | |

| Record name | 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10006-67-4 | |

| Record name | 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.